6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a complex organic compound belonging to the class of triazines. This compound features a unique structure that incorporates both benzyl and dimethoxyphenyl groups, which may contribute to its biological activity and potential applications in medicinal chemistry.
This compound can be synthesized through various methods, with specific procedures documented in scientific literature. The synthesis often involves the reaction of specific precursors under controlled conditions to yield the desired product.
6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can be classified as:
The synthesis of 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. Key methods include:
The synthesis generally follows these steps:
The molecular structure of 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can be represented with the following data:
Property | Data |
---|---|
Molecular Formula | C18H18N4O3 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 6-benzyl-3-(3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one |
InChI | InChI=1S/C18H18N4O3/c1-24-13... |
InChI Key | YLQMSRLRRBDFDY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC |
6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo several chemical reactions:
For each reaction type:
The mechanism of action for 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is not fully elucidated but is hypothesized to involve interactions at the molecular level with biological targets. The presence of the dimethoxy and benzyl groups may enhance its binding affinity to specific receptors or enzymes involved in cellular processes.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one has several potential scientific applications:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5